Caffeic acid-pYEEIE TFA
Description
Overview of Biologically Active Caffeic Acid Derivatives in Research
Caffeic acid (3,4-dihydroxycinnamic acid) is a phenolic compound ubiquitously found in plants, including fruits, coffee, and vegetables. researchgate.net It belongs to the hydroxycinnamic acid family and is recognized for a wide array of biological activities, making it a subject of intense research. researchgate.netbiointerfaceresearch.com Its derivatives, which include esters, amides, and glycosides, are explored for their potential as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents. biointerfaceresearch.commdpi.comacs.org
The antioxidant properties of caffeic acid are largely attributed to its chemical structure, which allows it to act as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. mdpi.com Researchers have synthesized and studied numerous derivatives to enhance these properties. These derivatives fall into three main categories: caffeic acid ester derivatives, caffeic acid amide derivatives, and caffeic acid hybrids. mdpi.com The conjugation of caffeic acid to other molecules, such as peptides, is a strategy employed to improve its stability and target specificity. acs.orgresearchgate.net
Table 1: Examples of Caffeic Acid Derivatives and Their Investigated Activities
| Derivative Category | Example Compound | Investigated Biological Activity |
| Ester Derivative | Caffeic acid phenethyl ester (CAPE) | Anti-inflammatory, Antioxidant |
| Amide Derivative | Caffeic acid-dipeptide conjugates | Enhanced antioxidant activity |
| Hybrid Derivative | Caffeic acid-PNA dimers | Cytoprotective properties |
Peptide-Based Ligands and Inhibitors in Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, including signal transduction and metabolic regulation. frontiersin.org The disruption of these interactions is implicated in numerous diseases. However, targeting PPIs with traditional small molecules is challenging due to the large, flat, and often featureless interfaces between interacting proteins. frontiersin.orgnih.gov
Peptide-based ligands have emerged as a promising alternative. frontiersin.orgresearchgate.netnih.gov These are short chains of amino acids, often designed to mimic a specific "hot spot" or binding motif on one of the interacting proteins. frontiersin.org By doing so, they can competitively inhibit the formation of the protein complex. nih.gov Peptides offer advantages such as high specificity and affinity, stemming from their similarity to endogenous ligands. frontiersin.org The peptide sequence pYEEIE (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine-Glutamic acid) is a well-known motif recognized by Src Homology 2 (SH2) domains, which are critical components in many signaling pathways. nih.govscispace.com
Rationale for Caffeic Acid Conjugation to Peptide Sequences
The conjugation of caffeic acid to a peptide sequence like pYEEIE is a rational design strategy aimed at creating a superior molecular probe. nih.gov This approach seeks to combine the biological activity of caffeic acid with the targeting specificity of the peptide. In the case of Caffeic acid-pYEEIE, the caffeic acid moiety is appended to the N-terminus of the pYEEIE peptide. nih.gov
Research has shown that this modification can significantly enhance the binding affinity of the peptide for its target. nih.gov For instance, Caffeic acid-pYEEIE was found to exhibit approximately 30-fold more potent binding activity to the GST-Lck-SH2 domain than the acetylated version of the peptide (Ac-pYEEIE). nih.gov This suggests a synergistic effect where the caffeic acid portion makes favorable interactions with the protein target, augmenting the binding provided by the peptide sequence. researchgate.netnih.gov This strategy has led to the development of non-phosphopeptide inhibitors, where the crucial phosphotyrosine is replaced, creating molecules with potentially improved cellular uptake and stability. nih.gov The peptide itself has also been used to functionalize nanoparticles for targeted drug delivery, highlighting its value as a targeting ligand. frontiersin.org
Table 2: Technical Data for Caffeic acid-pYEEIE
| Property | Value | Source |
| Target | Src Homology 2 (SH2) domain | chemicalbook.comglpbio.cnchemsrc.com |
| Molecular Formula | C39H50N5O19P | glpbio.com |
| Molecular Weight | 923.82 g/mol | glpbio.com |
| Binding Affinity (IC50) | 42 nM for src SH2 domain | chemicalbook.comglpbio.com |
| Description | A phosphopeptide ligand that shows potent binding affinity for the GST-Lck-SH2 domain. glpbio.cnmedchemexpress.comacetherapeutics.combiocompare.com |
The Role of Trifluoroacetic Acid (TFA) in Peptide Chemistry and Analytical Research of Caffeic Acid-pYEEIE (TFA)
The "(TFA)" designation in the compound's name indicates that it is supplied as a salt of Trifluoroacetic acid. TFA (CF₃CO₂H) is a strong organic acid that plays a crucial role in the synthesis and purification of synthetic peptides. wikipedia.orgacs.org
During solid-phase peptide synthesis, TFA is commonly used as a strong acid to cleave the synthesized peptide from the solid resin support and to remove acid-labile protecting groups from the amino acid side chains. wikipedia.orgacs.orgthermofisher.com
Furthermore, TFA is the most common ion-pairing agent used in reversed-phase high-performance liquid chromatography (RP-HPLC), the standard method for purifying and analyzing peptides. acs.orgresearchgate.netnih.gov In RP-HPLC, TFA is added to the mobile phase in low concentrations (typically 0.05% to 0.1%). nih.gov It works by forming an ion pair with the positively charged residues on the peptide, neutralizing the charge and increasing the peptide's hydrophobicity. researchgate.net This results in better retention on the hydrophobic stationary phase of the HPLC column and leads to sharper, more symmetrical peaks, which is essential for achieving high-purity separation. researchgate.net Therefore, the presence of TFA in the final product is a remnant of the purification process, indicating that the peptide has been purified by RP-HPLC and is supplied as a trifluoroacetate (B77799) salt. thermofisher.com
Structure
2D Structure
Properties
Molecular Formula |
C41H51F3N5O21P |
|---|---|
Molecular Weight |
1037.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C39H50N5O19P.C2HF3O2/c1-3-20(2)34(38(57)43-26(39(58)59)12-17-33(52)53)44-36(55)25(11-16-32(50)51)41-35(54)24(10-15-31(48)49)42-37(56)27(18-21-4-8-23(9-5-21)63-64(60,61)62)40-30(47)14-7-22-6-13-28(45)29(46)19-22;3-2(4,5)1(6)7/h4-9,13-14,19-20,24-27,34,45-46H,3,10-12,15-18H2,1-2H3,(H,40,47)(H,41,54)(H,42,56)(H,43,57)(H,44,55)(H,48,49)(H,50,51)(H,52,53)(H,58,59)(H2,60,61,62);(H,6,7)/b14-7+;/t20-,24-,25-,26-,27-,34-;/m0./s1 |
InChI Key |
KIXUFVTZPVMUKC-LDEIPEOGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Caffeic Acid Pyeeie Tfa
Peptide Synthesis Approaches for Caffeic Acid-pYEEIE Conjugation
The construction of the Caffeic acid-pYEEIE conjugate is primarily achieved through a sequential assembly process. The peptide backbone (pYEEIE) is first synthesized, followed by the conjugation of the caffeic acid moiety.
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing the pYEEIE peptide chain. Pioneered by Bruce Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.comresearchgate.netnih.gov This approach allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtration of the resin. nih.gov
The synthesis is typically performed from the C-terminus to the N-terminus. The process for synthesizing the pYEEIE sequence would proceed as follows:
Resin Anchoring : The C-terminal amino acid, glutamic acid (E), is attached to a suitable solid support, such as a Wang or Rink amide resin. researchgate.netdu.ac.in
Deprotection : The temporary Nα-protecting group, most commonly the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, is removed using a mild base like piperidine. researchgate.net
Coupling : The next Nα-Fmoc-protected amino acid in the sequence (Isoleucine, I) is activated by a coupling reagent (e.g., HBTU, HATU) and added to the deprotected N-terminus of the resin-bound peptide.
Capping (Optional) : Any unreacted amino groups on the resin can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.
Iteration : The deprotection and coupling cycle is repeated for each amino acid (E, E, Y, pY) in the sequence. Side chains of reactive amino acids, such as the hydroxyl group of tyrosine and the carboxylic acid of glutamic acid, are protected with acid-labile groups (e.g., tert-butyl, tBu) to prevent unwanted side reactions. peptide.com
Caffeic Acid Conjugation : Once the full pYEEIE peptide is assembled on the resin, caffeic acid, with its phenolic hydroxyl groups appropriately protected, is activated and coupled to the final N-terminal amine, forming a stable amide bond.
Table 1: Standard Fmoc-SPPS Cycle for Amino Acid Addition
| Step | Procedure | Reagents | Purpose |
| 1 | Swelling | Dichloromethane (DCM), Dimethylformamide (DMF) | Prepares the resin for reaction by solvating the polymer matrix. |
| 2 | Fmoc Deprotection | 20-40% Piperidine in DMF | Removes the temporary Nα-Fmoc protecting group to expose the amine for the next coupling reaction. |
| 3 | Washing | DMF, DCM | Removes excess piperidine and byproducts. |
| 4 | Coupling | Fmoc-amino acid, Coupling Reagent (e.g., HBTU), Base (e.g., DIEA) | Activates the incoming amino acid and facilitates the formation of a new peptide bond. |
| 5 | Washing | DMF, DCM | Removes excess reagents and byproducts before the next cycle. |
For longer or more complex peptides, including those prone to aggregation, segment-based ligation strategies offer a powerful alternative to linear SPPS. These methods involve synthesizing smaller, protected peptide fragments and then joining them together.
Native Chemical Ligation (NCL) is a prominent technique where an unprotected peptide with a C-terminal thioester is reacted with another peptide containing an N-terminal cysteine residue to form a native amide bond at the ligation site. nih.govrsc.org
Other advanced strategies include:
Ketoacid-hydroxylamine (KAHA) ligation : Forms a peptide bond through the reaction of a C-terminal ketoacid with a 5-oxaproline N-terminus. nih.gov
Serine/Threonine Ligation (STL) : Another method for joining peptide fragments at serine or threonine residues. nih.gov
Thiazolidine Ligation : Involves the chemoselective reaction between a peptide segment bearing an aldehyde and another with a 1,2-amino thiol (like N-terminal cysteine) to form a stable thiazolidine linkage. pnas.org
Chemical Derivatization and Structural Modification of Caffeic Acid Moiety within the Conjugate
After the Caffeic acid-pYEEIE conjugate has been synthesized, the caffeic acid moiety itself can be a target for further chemical modification to alter its properties. The most reactive site on the caffeic acid residue is the catechol ring with its two adjacent hydroxyl groups.
The catechol group can be enzymatically or chemically oxidized to form a highly reactive o-quinone . researchgate.net This electrophilic quinone can then readily react with nucleophiles. This property allows for several potential derivatizations:
Intramolecular Cyclization : If the peptide sequence contained a suitably positioned nucleophilic side chain (e.g., cysteine or lysine), the o-quinone could react intramolecularly to form a cyclic adduct.
Conjugation with External Nucleophiles : The o-quinone can react with external thiol-containing molecules, such as glutathione (B108866), to form glutathione conjugates. researchgate.net This type of modification is often observed during metabolic processes in vivo.
Beyond oxidation, the double bond in the propenoic acid linker of caffeic acid could potentially undergo addition reactions, although this is less common compared to reactions involving the catechol ring.
Table 2: Potential Derivatization Reactions of the Caffeic Acid Moiety
| Reaction Type | Reagents/Conditions | Moiety Targeted | Resulting Structure |
| Oxidation | Tyrosinase/O₂, Peroxidase/H₂O₂ | Catechol hydroxyls | Electrophilic o-quinone |
| Nucleophilic Addition | Thiols (e.g., Glutathione, Cysteine) | o-quinone | Thioether adduct |
| Polymerization | Self-reaction of quinones | o-quinone | Polymeric structures |
Role of Trifluoroacetic Acid (TFA) in the Synthesis and Isolation of Caffeic Acid-pYEEIE
Trifluoroacetic acid (TFA) is an indispensable reagent in the synthesis and purification of Caffeic acid-pYEEIE, serving multiple distinct functions throughout the workflow.
Solvent for Ligation and Dissolution : As noted previously, TFA is a superior solvent for many peptides, preventing aggregation and ensuring that reactive sites are accessible. nih.gov This property is crucial not only for advanced ligation strategies but also for dissolving the crude peptide after cleavage before purification.
Ion-Pairing Agent in HPLC Purification : The crude peptide cleaved from the resin is a mixture of the desired product and various byproducts from side reactions. Purification is almost universally achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). TFA is added to the mobile phase (typically at a concentration of 0.1%) where it acts as an ion-pairing agent. peptide.comomizzur.com It forms an ion pair with the positively charged amino groups of the peptide, neutralizing their charge and improving the peptide's interaction with the C18 stationary phase. This results in sharper, more symmetrical peaks and significantly enhanced separation and purity. peptide.com
Formation of the Final Salt Form : Because TFA is used in the final cleavage and purification steps, the final lyophilized (freeze-dried) product is isolated as a trifluoroacetate (B77799) salt. The trifluoroacetate anion (CF₃COO⁻) acts as a counter-ion to the protonated basic sites on the peptide, such as the N-terminal amine. thermofisher.comomizzur.com Therefore, the "(TFA)" designation in the compound's name indicates this final salt form. If TFA is undesirable for subsequent biological experiments due to its potential toxicity or acidity, it can be exchanged for other counter-ions like acetate or hydrochloride through additional purification steps. peptide.comomizzur.com
Table 3: Functions of Trifluoroacetic Acid (TFA) in the Synthesis and Isolation Process
| Function | Stage of Use | Mechanism of Action | Outcome |
| Cleavage/Deprotection Agent | Final step of SPPS | Strong acidolysis | Releases the peptide from the resin and removes side-chain protecting groups. rsc.orgadvancedchemtech.com |
| Solvent | Post-cleavage, Ligation | Disrupts secondary structures and hydrogen bonding | Dissolves crude peptide for purification and enables ligation of difficult sequences. nih.gov |
| Ion-Pairing Reagent | RP-HPLC Purification | Forms ion pairs with protonated amines on the peptide | Improves peak shape and resolution, leading to higher purity product. peptide.comomizzur.com |
| Counter-ion | Final Product Isolation | Electrostatic interaction | Stabilizes the final peptide product as a TFA salt. thermofisher.comomizzur.com |
Molecular and Cellular Mechanisms of Action of Caffeic Acid Pyeeie Tfa
Specificity and Affinity of Caffeic Acid-pYEEIE for Src Homology 2 (SH2) Domains
The Caffeic acid-pYEEIE (TFA) compound is a notable agent in the study of cellular signaling, specifically for its interaction with Src Homology 2 (SH2) domains. These domains are crucial structural modules in a vast number of signaling proteins, where they recognize and bind to specific phosphotyrosine-containing sequences, thereby mediating the assembly of signaling complexes and the propagation of intracellular signals.
Caffeic acid-pYEEIE (TFA) has been identified as a non-phosphopeptide inhibitor that demonstrates a potent binding affinity for the Glutathione (B108866) S-transferase (GST)-Lck-SH2 domain. medchemexpress.com The lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of kinases and plays a central role in T-cell antigen receptor (TCR) signaling. The interaction of its SH2 domain with phosphorylated motifs is a critical step in T-cell activation. The peptide sequence pYEEI (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine) is a well-established consensus sequence for binding to the Lck SH2 domain. nih.gov Studies using fluorescent peptides containing this sequence have shown high binding affinities, with dissociation constants (Kd) in the nanomolar range. nih.gov The specific design of Caffeic acid-pYEEIE targets this interaction, enabling it to act as a competitive inhibitor of the Lck SH2 domain's natural ligands.
| Feature | Description | Source(s) |
| Target Domain | GST-Lck-SH2 | medchemexpress.com |
| Binding Nature | Potent Affinity Inhibitor | medchemexpress.com |
| Core Recognition Motif | pYEEI | nih.gov |
A key molecular feature of Caffeic acid-pYEEIE (TFA) is its function as a non-phosphopeptide mimic. medchemexpress.com SH2 domains have a highly conserved, positively charged binding pocket that specifically recognizes the negatively charged phosphotyrosine (pTyr) residue. nih.gov Caffeic acid-pYEEIE (TFA) is designed such that the caffeic acid moiety acts as a bioisostere of the phosphotyrosine group. This structural mimicry allows it to engage the pTyr binding site of the SH2 domain without possessing a labile phosphate (B84403) group, a common drawback of phosphopeptide-based inhibitors. This characteristic enhances its potential stability and utility as a research tool to probe SH2-dependent signaling pathways.
Modulation of Intracellular Signaling Pathways by Caffeic Acid-pYEEIE
By targeting SH2 domains, Caffeic acid-pYEEIE has the capacity to modulate a variety of intracellular signaling pathways that are dependent on SH2-mediated protein-protein interactions.
The primary mechanism by which Caffeic acid-pYEEIE is expected to impact Src family kinase activity is through the disruption of SH2 domain-dependent regulation and localization. SH2 domains are integral to the function of Src family kinases, mediating their recruitment to phosphorylated receptors and scaffolding proteins. By competitively inhibiting these interactions, Caffeic acid-pYEEIE can prevent the proper localization and activation of these kinases.
Furthermore, the caffeic acid component of the molecule may exert direct effects on kinase activity. Studies on caffeic acid itself have shown that it can inhibit the activation of c-Src. nih.gov This suggests that Caffeic acid-pYEEIE might possess a dual mechanism of action: inhibiting SH2-mediated recruitment and potentially directly suppressing the catalytic activity of the kinase domain.
Given that Caffeic acid-pYEEIE targets the Lck SH2 domain, it directly interferes with the Lck signaling pathway, which is critical for T-cell development and activation. medchemexpress.com The SH2 domains of different Src family kinases exhibit some degree of promiscuity in their binding preferences, although subtle differences confer specificity. elifesciences.org Therefore, it is plausible that Caffeic acid-pYEEIE could also interact with the SH2 domains of other Src family members, such as Fyn, which shares structural similarity with Lck and is also involved in T-cell signaling.
Moreover, research has demonstrated that caffeic acid can directly bind to and inhibit the kinase activity of Fyn, another key member of the Src family. nih.gov This direct inhibition of Fyn by the caffeic acid moiety, combined with the SH2-directed inhibition by the peptide portion, suggests a strong potential for Caffeic acid-pYEEIE to broadly impact Src family kinase signaling, leading to crosstalk between pathways regulated by Lck and Fyn.
| Kinase | Potential Effect of Caffeic Acid-pYEEIE (TFA) | Mechanism | Source(s) |
| Lck | Inhibition | Binds to SH2 domain, preventing protein-protein interactions. | medchemexpress.com |
| c-Src | Inhibition | Potential disruption of SH2-mediated interactions and direct inhibition by caffeic acid moiety. | nih.gov |
| Fyn | Inhibition | Potential disruption of SH2-mediated interactions and direct inhibition by caffeic acid moiety. | nih.gov |
Downstream Cellular Events and Signaling Cascades
The inhibition of Src family kinases by Caffeic acid-pYEEIE is anticipated to have significant consequences on downstream cellular events and signaling cascades. Src family kinases are apical regulators of numerous pathways controlling cell growth, differentiation, migration, and survival.
By blocking the function of kinases like Lck and Fyn, Caffeic acid-pYEEIE could disrupt the phosphorylation of downstream substrates. This would lead to the attenuation of major signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.govnih.gov Studies on caffeic acid have shown it can inhibit these very pathways. nih.govnih.gov For instance, the inhibition of Fyn by caffeic acid leads to the blockage of downstream MAPKs. nih.gov
Furthermore, Src kinases are known to influence transcription factors such as Nuclear Factor-kappaB (NF-κB). nih.gov Caffeic acid has been shown to inhibit NF-κB activation through the c-Src/ERK signal transduction pathway. nih.gov Therefore, by targeting Src family kinases, Caffeic acid-pYEEIE could modulate the expression of genes involved in inflammation and cell survival that are regulated by NF-κB. The collective impact of disrupting these interconnected signaling networks could result in significant alterations in cellular functions such as proliferation, apoptosis, and inflammatory responses.
Influence on MAPK/ERK Signaling
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival. The activation of this pathway often involves a series of phosphorylation events initiated by upstream kinases.
Caffeic acid-pYEEIE (TFA) modulates this pathway by targeting Src kinase, a key upstream regulator of the MAPK/ERK cascade. Src family kinases are known to integrate signals from various receptors to activate the Ras-Raf-MEK-ERK pathway. By binding to the SH2 domain of Src, Caffeic acid-pYEEIE (TFA) inhibits its activation. This inhibition prevents the subsequent phosphorylation and activation of downstream components of the MAPK/ERK pathway. Research has demonstrated that the activation of ERK is the result of a crosstalk between Raf-dependent positive regulators and protein phosphatase 2A (PP2A)-dependent negative regulators, both of which can be influenced by Src activity. Therefore, the inhibitory action of Caffeic acid-pYEEIE (TFA) on Src kinase interrupts this signaling chain, leading to a downstream reduction in ERK activation.
| Parameter | Description | Reference |
|---|---|---|
| Primary Target | Src homology 2 (SH2) domain | |
| Signaling Pathway | MAPK/ERK Pathway (Ras-Raf-MEK-ERK) | |
| Mechanism | Inhibition of Src kinase prevents the activation of the downstream MAPK/ERK cascade. | |
| Key Intermediaries | Ras, Raf, MEK, PP2A |
Effects on JAK-STAT3 Signaling
The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors, playing a pivotal role in the immune response, cell proliferation, and apoptosis.
The influence of Caffeic acid-pYEEIE (TFA) on this pathway is mediated through its inhibition of Src family kinases. There is significant crosstalk between Src kinases and the JAK/STAT pathway. In many cell types, Src and JAK family tyrosine kinases cooperate to mediate the constitutive activation of STAT3. Furthermore, some STAT proteins can be directly phosphorylated and activated by Src-family kinases, independent of JAKs. By inhibiting Src activation, Caffeic acid-pYEEIE (TFA) can disrupt this cooperative signaling, leading to reduced STAT3 phosphorylation and subsequent activation. This inhibition can block the translocation of STAT dimers to the nucleus, thereby preventing the transcription of target genes involved in cell viability and survival.
| Parameter | Description | Reference |
|---|---|---|
| Primary Target | Src homology 2 (SH2) domain | |
| Signaling Pathway | JAK-STAT3 Pathway | |
| Mechanism | Inhibition of Src kinase disrupts its cooperative activation of STAT3 with JAKs and its direct phosphorylation of STAT3. | |
| Effect | Decreased phosphorylation and activation of STAT3, leading to reduced transcription of target genes. |
Regulation of NF-κB Activation Pathways
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, cell survival, and proliferation. Its activation involves the phosphorylation and degradation of IκB proteins, allowing NF-κB dimers to translocate to the nucleus and initiate gene transcription.
Src family kinases (SFKs) play an essential role in the activation of NF-κB in response to various stimuli. Caffeic acid-pYEEIE (TFA) regulates this pathway by inhibiting the activity of Src. The inhibition of Src kinase can block the phosphorylation and degradation of IκB-α, which is a critical step in the activation of NF-κB. By preventing IκB-α degradation, the NF-κB complex is retained in the cytoplasm, thereby inhibiting the inflammatory and proliferative signals it typically mediates. This mechanism highlights the role of Src as a crucial signaling node that can be targeted to control NF-κB-dependent processes.
| Parameter | Description | Reference |
|---|---|---|
| Primary Target | Src homology 2 (SH2) domain | |
| Signaling Pathway | NF-κB Activation Pathway | |
| Mechanism | Inhibition of Src kinase prevents the phosphorylation and degradation of the inhibitory protein IκB-α. | |
| Effect | NF-κB is sequestered in the cytoplasm, preventing its nuclear translocation and transcriptional activity. |
Modulation of PI3K/Akt Pathways
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a vital signaling cascade that governs cell survival, growth, and metabolism. The activation of this pathway is often linked to receptor tyrosine kinases and is negatively regulated by the phosphatase PTEN.
Caffeic acid-pYEEIE (TFA) modulates this pathway through its inhibitory effect on Src kinase. Src is a known upstream activator that integrates signals to the PI3K/Akt pathway. In many cellular contexts, Src activation is required for the subsequent activation of PI3K and the phosphorylation of Akt. By inhibiting Src, Caffeic acid-pYEEIE (TFA) can prevent the downstream activation of the PI3K/Akt cascade. This leads to reduced levels of phosphorylated Akt, which in turn affects a multitude of downstream targets involved in promoting cell survival and proliferation.
| Parameter | Description | Reference |
|---|---|---|
| Primary Target | Src homology 2 (SH2) domain | |
| Signaling Pathway | PI3K/Akt Pathway | |
| Mechanism | Inhibition of Src kinase prevents the upstream activation of the PI3K/Akt signaling cascade. | |
| Effect | Decreased phosphorylation of Akt, leading to the inhibition of cell survival and growth signals. |
Impact on Protein Kinase A (PKA) and Protein Kinase C (PKC)
Protein Kinase A (PKA) and Protein Kinase C (PKC) are two critical families of serine/threonine kinases that regulate a vast array of cellular processes. Their activities are controlled by second messengers, cyclic AMP (cAMP) for PKA, and diacylglycerol (DAG) and Ca2+ for PKC.
The interaction between Src family kinases and PKA/PKC is complex and often reciprocal. Caffeic acid-pYEEIE (TFA) can impact these pathways by inhibiting Src. In some systems, PKA can directly phosphorylate and activate Src kinase. Conversely, Src family kinases can also be involved in the activation of certain PKC isoforms. For example, the activation of PKC-λ has been suggested to be involved in SFK-dependent signaling. By inhibiting Src, Caffeic acid-pYEEIE (TFA) can disrupt these feedback loops and crosstalk mechanisms. The precise impact depends on the specific cellular context and the dominant direction of the interaction, but inhibiting a central kinase like Src will invariably alter the signaling dynamics of interconnected pathways like PKA and PKC.
| Parameter | Description | Reference |
|---|---|---|
| Primary Target | Src homology 2 (SH2) domain | |
| Signaling Pathways | Protein Kinase A (PKA) and Protein Kinase C (PKC) | |
| Mechanism | Inhibition of Src kinase disrupts the complex and reciprocal interactions and feedback loops between SFKs, PKA, and PKC. | |
| Effect | Alteration of PKA and PKC signaling dynamics due to the inhibition of a key crosstalk partner. |
In Vitro Pharmacological Investigations of Caffeic Acid Pyeeie Tfa
Evaluation of Binding Kinetics and Equilibrium for SH2 Domain Interactions
Src Homology 2 (SH2) domains are critical protein modules that recognize and bind to phosphorylated tyrosine residues, playing a pivotal role in cellular signal transduction. The interaction between a ligand, such as Caffeic acid-pYEEIE (TFA), and an SH2 domain is characterized by its binding affinity and kinetics.
The binding affinity is a measure of the strength of the interaction, often expressed as the dissociation constant (Kd). A lower Kd value signifies a stronger binding affinity. Kinetic parameters, including the association rate constant (kon) and the dissociation rate constant (koff), describe the speed at which the ligand binds to and dissociates from the SH2 domain, respectively. These parameters are crucial for understanding the dynamic nature of the interaction within a cellular context.
While it is known that Caffeic acid-pYEEIE (TFA) binds to the GST-Lck-SH2 domain, specific quantitative data regarding its Kd, kon, and koff values are not presently available in the scientific literature.
Cellular Response Assays
Assessment of Cellular Proliferation and Viability
To determine the effect of a compound on cell growth, various assays are utilized to measure cellular proliferation and viability. Commonly employed methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays. These colorimetric assays measure the metabolic activity of cells, which is indicative of their viability. A reduction in metabolic activity in the presence of a compound suggests a cytotoxic or cytostatic effect.
The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%. While numerous studies have reported the IC50 values for the related compound, caffeic acid, in various cancer cell lines, no such data has been published for Caffeic acid-pYEEIE (TFA).
Induction of Apoptosis in Cellular Models
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Compounds that can induce apoptosis in cancer cells are of significant therapeutic interest. The induction of apoptosis can be assessed through various techniques, including flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
Further mechanistic insights can be gained by measuring the activation of caspases, a family of proteases that are central executioners of apoptosis. While related compounds like Caffeic Acid Phenethyl Ester (CAPE) have been shown to induce apoptosis in various cancer cell lines, there is no available data on the pro-apoptotic activity of Caffeic acid-pYEEIE (TFA).
Anti-inflammatory Response in Cellular Systems
Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory potential of a compound can be evaluated in vitro by measuring its ability to inhibit the production of pro-inflammatory mediators in cells stimulated with inflammatory agents like lipopolysaccharide (LPS). Key inflammatory cytokines that are often measured include interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).
Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the levels of these cytokines in cell culture supernatants. Although caffeic acid and its derivatives have demonstrated anti-inflammatory properties by inhibiting these pathways, specific studies on the anti-inflammatory effects of Caffeic acid-pYEEIE (TFA) have not been reported.
Antioxidant and Oxidative Stress Modulation in Cell Cultures
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is involved in the pathogenesis of many diseases. The antioxidant capacity of a compound can be assessed by its ability to scavenge free radicals and to modulate cellular antioxidant defense systems.
Cell-based assays can measure the levels of intracellular ROS using fluorescent probes. Furthermore, the expression and activity of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), can be quantified to determine the compound's effect on cellular antioxidant defenses. The related compound, caffeic acid, is known for its antioxidant properties; however, the specific antioxidant and oxidative stress modulating effects of Caffeic acid-pYEEIE (TFA) in cell cultures have not been documented.
Mechanistic Studies in Specific Cell Line Models
To elucidate the mechanism of action of a compound, researchers often employ specific cell line models relevant to a particular disease, such as cancer. Mechanistic studies can involve a wide array of molecular biology techniques, including Western blotting to analyze protein expression and activation of signaling pathways, and quantitative polymerase chain reaction (qPCR) to assess changes in gene expression.
For a compound like Caffeic acid-pYEEIE (TFA) that targets an SH2 domain, mechanistic studies would likely focus on its impact on downstream signaling pathways regulated by the Lck kinase. However, at present, there are no published studies detailing the specific molecular mechanisms through which Caffeic acid-pYEEIE (TFA) exerts its effects in any cell line model.
Cancer Cell Line Responses and Drug Resistance Modulation
There is currently no publicly available research detailing the effects of Caffeic acid-pYEEIE (TFA) on cancer cell lines. Investigations into its potential to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), or modulate metastasis have not been reported. Furthermore, there are no studies examining its role in overcoming or modulating drug resistance in cancer cells. While the Src signaling pathway is a known driver in many cancers and is implicated in resistance to therapy, the specific actions of this compound in this context remain uninvestigated.
Endothelial Cell Line Responses to Inflammatory Stimuli
The response of endothelial cells to inflammatory stimuli is a critical area of research for vascular diseases. The Src pathway is known to play a role in mediating inflammatory signaling in these cells. However, no studies have been published that assess the effect of Caffeic acid-pYEEIE (TFA) on endothelial cell lines. Data concerning its ability to modulate the expression of adhesion molecules, the production of inflammatory cytokines, or other markers of endothelial activation in response to stimuli like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) are not available.
Immunomodulatory Effects in Immune Cell Models
Src family kinases are essential for the proper function of various immune cells, including T cells, B cells, and macrophages. Their signaling pathways are integral to immune activation and response. Despite this, the immunomodulatory effects of Caffeic acid-pYEEIE (TFA) have not been characterized. There is a lack of research on its impact on immune cell proliferation, cytokine secretion, or differentiation in in vitro models.
Advanced Analytical Characterization and Structural Elucidation of Caffeic Acid Pyeeie Tfa
Chromatographic and Spectrometric Techniques for Purity and Identity
The initial steps in characterizing Caffeic acid-pYEEIE (TFA) involve assessing its purity and confirming its molecular identity. High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (MS/MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are powerful tools for this purpose.
HPLC is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. When coupled with MS/MS, it provides a high degree of sensitivity and selectivity, making it ideal for analyzing complex molecules like Caffeic acid-pYEEIE (TFA).
The separation of the compound is typically achieved using a reversed-phase HPLC column, such as a C18 column. A gradient elution method is often employed, where the mobile phase composition is varied over time to achieve optimal separation. The mobile phase commonly consists of an aqueous component (often with a small amount of acid like formic acid to improve peak shape) and an organic component (such as acetonitrile). nih.govnih.gov
Following chromatographic separation, the analyte is introduced into the mass spectrometer. The mass spectrometer first ionizes the molecule and then separates the ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion is selected and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule, confirming its identity. For Caffeic acid-pYEEIE (TFA), the MS/MS analysis would be expected to show fragments corresponding to the caffeic acid moiety and the peptide backbone, allowing for sequence verification.
Illustrative HPLC-MS/MS Data for Caffeic acid-pYEEIE (TFA):
| Parameter | Value |
| HPLC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Precursor Ion [M-H]⁻ | Calculated m/z for Caffeic acid-pYEEIE |
| Major Fragment Ions | Fragments corresponding to the loss of the caffeic acid moiety, cleavage of peptide bonds. |
This table represents typical parameters and expected results for the HPLC-MS/MS analysis of a caffeic acid-peptide conjugate. Actual values would be determined experimentally.
ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of large and thermally labile molecules like peptides and their conjugates. researchgate.net It allows for the ionization of the analyte directly from a solution, minimizing fragmentation and preserving the molecular ion.
In the context of Caffeic acid-pYEEIE (TFA), ESI-MS would be used to determine the accurate molecular weight of the compound. The high-resolution capabilities of modern mass spectrometers can provide a mass measurement with high accuracy, which can be used to confirm the elemental composition of the molecule. ESI-MS can be operated in both positive and negative ion modes, and the choice of mode would depend on the specific characteristics of the analyte. For a molecule containing acidic protons, such as the carboxylic acid in the peptide and the phenolic hydroxyls in caffeic acid, negative ion mode is often effective.
Spectroscopic Investigations of Molecular Structure and Conformation
While mass spectrometry provides information on the molecular weight and elemental composition, spectroscopic techniques are essential for elucidating the detailed three-dimensional structure and conformation of the molecule.
NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to piece together the molecular puzzle.
For Caffeic acid-pYEEIE (TFA), ¹H NMR would reveal the number of different types of protons and their connectivity. mdpi.comceon.rs The chemical shifts, splitting patterns, and integration of the signals would provide information about the aromatic protons of the caffeic acid moiety, the protons of the vinyl group, and the distinct protons of each amino acid residue in the peptide chain. nih.govresearchgate.netbohrium.com ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. mdpi.comceon.rs
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, confirming the sequence of the peptide and the attachment point of the caffeic acid. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the through-space proximity of protons, which is crucial for determining the three-dimensional conformation of the peptide backbone and the orientation of the caffeic acid moiety relative to the peptide.
Illustrative ¹H NMR Chemical Shifts for the Caffeic Acid Moiety in a Conjugate:
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-2' | ~7.0 | d |
| H-5' | ~6.8 | d |
| H-6' | ~6.9 | dd |
| H-7' (α-vinylic) | ~6.3 | d |
| H-8' (β-vinylic) | ~7.6 | d |
This table represents typical chemical shifts for the caffeic acid moiety. The exact values for Caffeic acid-pYEEIE (TFA) would be influenced by the peptide conjugation and the solvent used.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their chemical environment. ceon.rsdoaj.org
IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to different vibrational modes. For Caffeic acid-pYEEIE (TFA), characteristic IR bands would be expected for the O-H stretching of the phenolic hydroxyls, the C=O stretching of the amide bonds in the peptide backbone and the carboxylic acid, the N-H stretching of the amides, and the C=C stretching of the aromatic ring and the vinyl group. ceon.rsdoaj.org
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide valuable information about the carbon skeleton and aromatic rings.
Illustrative IR Absorption Bands for Caffeic acid-pYEEIE (TFA):
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3500-3200 | O-H and N-H stretching |
| ~1710 | C=O stretching (carboxylic acid) |
| ~1650 | C=O stretching (amide I) |
| ~1600 | C=C stretching (aromatic and vinyl) |
| ~1540 | N-H bending (amide II) |
This table provides representative IR absorption bands. The precise wavenumbers and intensities for Caffeic acid-pYEEIE (TFA) would be determined from the experimental spectrum.
Biophysical Characterization of Biomolecular Interactions
Given that Caffeic acid-pYEEIE (TFA) is an inhibitor of the GST-Lck-SH2 domain, understanding the biophysical nature of its interaction with its target protein is crucial. Several techniques can be employed to characterize this biomolecular interaction.
One common method is Isothermal Titration Calorimetry (ITC) , which directly measures the heat changes associated with a binding event. ITC can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Surface Plasmon Resonance (SPR) is another powerful technique for studying biomolecular interactions in real-time. nih.gov In an SPR experiment, the target protein (GST-Lck-SH2) is immobilized on a sensor chip, and a solution containing Caffeic acid-pYEEIE (TFA) is flowed over the surface. The binding of the inhibitor to the protein causes a change in the refractive index at the sensor surface, which is detected as a response. SPR can be used to determine the kinetics of the interaction, including the association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated.
Fluorescence-based assays , such as fluorescence polarization or FRET (Förster Resonance Energy Transfer), can also be used to quantify binding interactions. These assays often rely on labeling one of the binding partners with a fluorescent probe and monitoring changes in the fluorescence signal upon binding.
Illustrative Biophysical Interaction Data for an SH2 Domain Inhibitor:
| Technique | Parameter | Illustrative Value |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd) | 1 µM |
| Stoichiometry (n) | 1:1 | |
| Enthalpy (ΔH) | -10 kcal/mol | |
| Surface Plasmon Resonance (SPR) | Association Rate (kon) | 1 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate (koff) | 1 x 10⁻¹ s⁻¹ | |
| Binding Affinity (Kd) | 1 µM |
This table presents hypothetical data for the interaction of an inhibitor with an SH2 domain and is for illustrative purposes only.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions in solution. nih.gov It is a highly quantitative method that determines the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of an interaction in a single experiment. nih.gov From these primary data, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. nih.gov
In the context of Caffeic Acid-pYEEIE, ITC would be employed to characterize its binding to a target protein or receptor. The experiment involves titrating the caffeic acid-peptide conjugate into a solution containing the target molecule and measuring the minute heat changes that occur upon binding. tainstruments.comnews-medical.net The resulting thermogram provides a direct measure of the heat of reaction. researchgate.net
Key Research Findings from ITC Studies on Analogous Compounds:
ITC has been extensively used to study the interactions of proteins with peptides and small molecules, including those with phosphorylation and phenolic moieties. pubcompare.ainih.gov These studies provide a framework for understanding the potential binding thermodynamics of Caffeic Acid-pYEEIE.
Driving Forces of Interaction: The thermodynamic signature obtained from ITC reveals the nature of the forces driving the binding. For instance, a negative enthalpy change suggests that hydrogen bonding and van der Waals interactions are significant contributors to the binding process. researchgate.netstonybrook.edu Conversely, a positive entropy change often indicates that hydrophobic interactions are the primary driving force, arising from the release of ordered water molecules from the binding interface. tainstruments.com
Stoichiometry of Binding: ITC directly determines the stoichiometry of the interaction, revealing the number of ligand molecules that bind to a single protein molecule. nih.gov This is crucial for understanding the formation of functional biological complexes.
Influence of Phosphorylation: Studies on phosphopeptide-protein interactions often show that the phosphate (B84403) group contributes significantly to the binding enthalpy through strong electrostatic interactions and hydrogen bonding with the protein's binding pocket. pubcompare.ai
Hypothetical ITC Data for Caffeic Acid-pYEEIE Binding to a Target Protein:
The following interactive table presents hypothetical, yet plausible, thermodynamic data for the binding of Caffeic Acid-pYEEIE to a target protein, based on values typically observed for similar interactions.
| Parameter | Value | Unit |
| Stoichiometry (n) | 1.1 | - |
| Association Constant (Ka) | 2.5 x 106 | M-1 |
| Dissociation Constant (Kd) | 400 | nM |
| Enthalpy Change (ΔH) | -15.2 | kcal/mol |
| Entropy Change (ΔS) | -18.5 | cal/mol·K |
| Gibbs Free Energy (ΔG) | -8.7 | kcal/mol |
This data is illustrative and represents typical values obtained for high-affinity protein-ligand interactions.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a real-time, label-free optical technique used to monitor biomolecular interactions. nih.govspringernature.com It provides valuable information on the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. mdpi.comspringernature.com
In an SPR experiment involving Caffeic Acid-pYEEIE, a target protein would typically be immobilized on the surface of a sensor chip. researchgate.net The caffeic acid-peptide conjugate, referred to as the analyte, is then flowed over the chip surface. springernature.com The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. nih.gov
Key Research Findings from SPR Studies on Related Systems:
SPR has been instrumental in elucidating the binding kinetics of a wide range of molecular interactions, including those involving peptides and small molecule-protein interactions. mdpi.commdpi.comnih.gov
Kinetic Rate Constants: SPR allows for the determination of both "on" and "off" rates of binding. A fast association rate indicates that the ligand and analyte quickly form a complex, while a slow dissociation rate suggests a stable and long-lasting interaction.
Affinity Determination: The ratio of the dissociation rate constant to the association rate constant (kd/ka) provides the equilibrium dissociation constant (Kd), a measure of the binding affinity. Lower Kd values indicate higher affinity.
Mechanism of Binding: By analyzing the shape of the sensorgram, insights into the binding mechanism can be gained. For example, a two-state binding model might be indicated by a complex association or dissociation phase, suggesting a conformational change upon initial binding. nih.gov
Illustrative SPR Kinetic Data for Caffeic Acid-pYEEIE Interaction:
This interactive table presents a hypothetical set of kinetic parameters for the interaction of Caffeic Acid-pYEEIE with a target protein, reflecting data commonly observed in SPR analyses.
| Kinetic Parameter | Value | Unit |
| Association Rate Constant (ka) | 1.5 x 105 | M-1s-1 |
| Dissociation Rate Constant (kd) | 6.0 x 10-4 | s-1 |
| Equilibrium Dissociation Constant (Kd) | 4.0 | nM |
This data is for illustrative purposes and represents a high-affinity interaction with a relatively slow dissociation rate.
Fluorescence Spectroscopy and Molecular Docking for Protein-Ligand Binding
Fluorescence spectroscopy is a sensitive technique used to study the binding of ligands to proteins by monitoring changes in the intrinsic fluorescence of the protein, typically from tryptophan and tyrosine residues. zju.edu.cnnih.gov When a ligand like Caffeic Acid-pYEEIE binds to a protein, it can cause a quenching (decrease) of this fluorescence. icm.edu.pl The mechanism of quenching, whether static (formation of a non-fluorescent complex) or dynamic (collisional quenching), provides information about the interaction. researchgate.netstonybrook.edu
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govindexcopernicus.com In the context of Caffeic Acid-pYEEIE, docking simulations can be used to predict its binding mode within the active site of a target protein, identifying key interactions such as hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net
Key Research Findings from Combined Spectroscopic and Computational Studies:
The combination of fluorescence spectroscopy and molecular docking provides a powerful approach to understanding protein-ligand interactions at both a macroscopic and microscopic level.
Binding Constants and Stoichiometry: Analysis of fluorescence quenching data can yield the binding constant (Kb) and the number of binding sites (n), which can be compared with data from other techniques like ITC. icm.edu.pl
Thermodynamic Parameters: By performing fluorescence titration experiments at different temperatures, thermodynamic parameters such as ΔH, ΔS, and ΔG can be determined, offering insights into the driving forces of the interaction. icm.edu.pl
Conformational Changes: Changes in the fluorescence emission spectrum, such as a blue or red shift, can indicate alterations in the microenvironment of the fluorescent amino acid residues, suggesting conformational changes in the protein upon ligand binding. zju.edu.cn
Identification of Binding Sites: Molecular docking studies can predict the specific binding site of the caffeic acid-peptide on the protein surface. nih.govjbsoweb.com For instance, docking of caffeic acid derivatives has shown interactions with key residues in the binding pockets of various enzymes. nih.govresearchgate.net
Visualization of Interactions: Docking provides a visual representation of the protein-ligand complex, highlighting the specific amino acid residues involved in the interaction and the types of bonds formed. indexcopernicus.comnih.gov
Hypothetical Fluorescence Quenching and Molecular Docking Data:
The following interactive table summarizes hypothetical data that could be obtained from fluorescence spectroscopy and molecular docking studies of Caffeic Acid-pYEEIE binding to a target protein.
| Parameter | Method | Value | Unit |
| Binding Constant (Kb) | Fluorescence Spectroscopy | 3.1 x 106 | M-1 |
| Number of Binding Sites (n) | Fluorescence Spectroscopy | ~1 | - |
| Binding Energy | Molecular Docking | -8.5 | kcal/mol |
| Key Interacting Residues | Molecular Docking | Arg124, Gln196, Tyr250 | - |
| Dominant Interactions | Molecular Docking | Hydrogen Bonding, Pi-anion | - |
This data is illustrative and suggests a high-affinity interaction driven by specific molecular interactions.
Methodologies for Quantitative Determination of TFA and its Role in Analysis
Trifluoroacetic acid (TFA) is frequently used as a counter-ion in the purification of synthetic peptides by reversed-phase high-performance liquid chromatography (RP-HPLC). thermofisher.compeptide.com Its presence in the final peptide product is a critical parameter to quantify, as residual TFA can affect the net peptide content and may be undesirable in biological assays. pepdd.com
Several analytical methods are employed for the quantitative determination of TFA in peptide samples. pepdd.com
Ion Chromatography (IC): This is a sensitive and widely used method for the determination of TFA. thermofisher.comnih.gov It separates anions based on their interaction with an ion-exchange stationary phase. thermofisher.com Suppressed conductivity detection is often used to enhance sensitivity, allowing for the detection of TFA at low levels. nih.gov
Reversed-Phase HPLC (RP-HPLC): While TFA is part of the mobile phase in peptide purification, specific HPLC methods can be developed for its quantification. helixchrom.com This often involves using a different column and mobile phase conditions optimized for the separation and detection of small organic acids.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These techniques can also be used for TFA analysis, often requiring derivatization of the TFA to make it more volatile. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a powerful and non-destructive method for the absolute quantification of TFA in peptide samples, using a certified reference material as an external calibrant. andreas-brinkmann.net
The Role of TFA in Analysis:
TFA plays a crucial role in the chromatographic analysis of peptides. researchgate.netnih.gov
Ion-Pairing Agent: In RP-HPLC, TFA acts as an ion-pairing agent. peptide.comresearchgate.net It forms ion pairs with the positively charged residues of the peptide, neutralizing the charge and increasing the peptide's hydrophobicity. researchgate.net This leads to improved retention, better peak shape, and enhanced resolution. researchgate.netwaters.com
pH Control: TFA helps to maintain a low pH in the mobile phase, which is important for the stability of the silica-based columns and for ensuring that the acidic and basic groups on the peptide are in a consistent protonation state. researchgate.netresearchgate.net
Impact on Mass Spectrometry (MS): While beneficial for UV detection in HPLC, TFA can cause ion suppression in electrospray ionization mass spectrometry (ESI-MS), reducing the signal intensity of the peptide. researchgate.netwaters.com This is because TFA has a high proton affinity and can compete with the peptide for ionization. waters.com
Typical TFA Content and Analytical Parameters:
The following interactive table provides typical values for TFA content in purified peptides and relevant parameters for its quantification by ion chromatography.
| Parameter | Value | Unit/Description |
| Typical Residual TFA | 5 - 25 | % by weight |
| IC Column | Anion-exchange | e.g., IonPac AS14 |
| IC Eluent | Sodium Carbonate/Bicarbonate | Isocratic or gradient |
| Detection | Suppressed Conductivity | - |
| Method Detection Limit | < 90 | ng/mL |
Potential Therapeutic Applications and Future Research Directions
Mechanistic Basis for Therapeutic Applications
Caffeic acid-pYEEIE (TFA) is recognized as a potent inhibitor that demonstrates a high binding affinity for the Src Homology 2 (SH2) domain of the Lymphocyte-specific protein tyrosine kinase (Lck). SH2 domains are crucial structural motifs in over 110 human proteins, including kinases and transcription factors, that recognize and bind to phosphorylated tyrosine residues, thereby mediating intracellular signaling pathways. rsc.org The targeted inhibition of the Lck SH2 domain by Caffeic acid-pYEEIE (TFA) forms the basis of its potential therapeutic applications in diseases where Lck activity is dysregulated.
Anti-cancer: The Lck kinase is a member of the Src family of tyrosine kinases and plays a significant role in T-cell signaling. nih.gov Dysregulation of Lck has been implicated in various cancers, including leukemia and some solid tumors like colon and breast cancer. nih.gov Lck promotes cell survival and proliferation through signaling pathways such as MAPK, NF-kB, and PI3K/Akt. nih.gov By inhibiting the Lck SH2 domain, Caffeic acid-pYEEIE (TFA) can potentially disrupt these signaling cascades, leading to apoptosis in cancer cells. nih.govbohrium.com The parent compound, caffeic acid, has also shown anti-cancer effects by inhibiting cell proliferation and sensitizing cancer cells to apoptosis. nih.gov Therefore, inhibiting the Lck SH2 domain presents a promising strategy for cancer therapy. benthamscience.comnih.gov
Anti-inflammatory: Lck is a key activator of T-cells via T-cell antigen receptor (TCR) signaling, a critical process in immune and inflammatory responses. nih.gov The inhibition of kinases is a prominent approach for developing new anti-inflammatory agents. nih.govnih.gov By blocking the Lck SH2 domain, Caffeic acid-pYEEIE (TFA) could modulate T-cell activation and subsequent inflammatory cascades. This mechanism is supported by findings that another natural compound, rosmarinic acid, specifically inhibits Lck SH2 domain binding and modulates IL-2 gene expression following T-cell activation. nih.gov The broader anti-inflammatory properties of caffeic acid derivatives are well-documented, further suggesting the potential of Caffeic acid-pYEEIE (TFA) in treating inflammatory and autoimmune diseases. nih.govnih.gov
Neuroprotection: While direct evidence for Caffeic acid-pYEEIE (TFA) in neuroprotection is limited, the role of its constituent parts and target kinase is suggestive. Caffeic acid and its derivatives exhibit neuroprotective properties by counteracting oxidative stress, neuroinflammation, and apoptosis in models of neurodegenerative diseases. nih.gov Furthermore, Lck expression has been detected in the brain, including the hippocampus and cerebellum. nih.gov Neuroinflammation is a key component in the pathology of many neurodegenerative disorders, and the anti-inflammatory mechanism of Lck inhibition could offer a neuroprotective effect.
Advancements in Targeted Delivery and Pharmacological Efficacy of Conjugates
The development of Caffeic acid-pYEEIE (TFA) as a peptide conjugate represents a strategy to enhance specificity. The field of peptide-drug conjugates (PDCs) is rapidly advancing as a means of targeted therapy, aiming to deliver cytotoxic agents or other drugs specifically to target tissues while minimizing systemic side effects. frontiersin.orgnih.govmdpi.com
Peptides are advantageous as targeting moieties due to their high specificity, biocompatibility, and ability to penetrate tissues. mdpi.commdpi.com PDCs typically consist of a homing peptide, a linker, and a drug payload. nih.gov This structure allows for the targeted delivery of a therapeutic agent to cells overexpressing a specific receptor.
Strategies to improve the pharmacological efficacy of such conjugates include:
Nanocarrier Systems: Encapsulating peptide conjugates in nanocarriers like liposomes or nanoparticles can improve their stability, circulation time, and delivery to the target site. mdpi.com For instance, novel nanocarriers have been developed for caffeic acid to improve its stability and delivery. journament.com
Linker Technology: The choice of linker (cleavable or non-cleavable) is critical for controlling the release of the active drug at the target site. nih.gov
Peptide Modification: Modifications such as conjugation to carrier proteins (e.g., albumin) or lipids can enhance the half-life and distribution of the peptide conjugate. nih.gov
These strategies, while not yet specifically documented for Caffeic acid-pYEEIE (TFA), represent promising avenues for enhancing its therapeutic potential and overcoming challenges associated with peptide-based therapeutics. frontiersin.orgmdpi.com
Development of Novel Analogs and Conjugates with Enhanced Selectivity or Potency
The development of analogs is a cornerstone of drug discovery, aiming to improve the therapeutic profile of a lead compound. Extensive research has been conducted on creating derivatives of caffeic acid to enhance its biological activities. nih.gov These derivatives generally fall into three categories: caffeic acid ester derivatives, caffeic acid amide derivatives, and caffeic acid hybrids. nih.govnih.gov
| Analog Category | General Structure | Reported Activities | Example Compounds |
|---|---|---|---|
| Ester Derivatives | Caffeic acid esterified with various alcohols | Anti-tumor, anti-inflammatory, antibacterial nih.gov | Phenethyl caffeate (CAPE), Caffeoylquinic acid nih.gov |
| Amide Derivatives | Caffeic acid linked to amines via an amide bond | Antioxidant nih.gov | Indole-based caffeic acid amides nih.gov |
| Hybrid Molecules | Caffeic acid scaffold combined with other pharmacophores | Antioxidant nih.gov | Caffeic acid-melatonin hybrids consensus.app |
The synthesis of these analogs has led to compounds with improved antioxidant, antibacterial, and cytotoxic activities compared to the parent caffeic acid. nih.govmdpi.com For example, certain phosphor derivatives of caffeic acid exhibited significantly stronger cytotoxic and antimicrobial activity. nih.gov This body of research provides a strong foundation and established synthetic strategies that could be applied to Caffeic acid-pYEEIE (TFA). By modifying either the caffeic acid portion or the peptide sequence (pYEEIE), it may be possible to develop novel analogs with enhanced binding affinity for the Lck SH2 domain, improved cell permeability, or greater metabolic stability.
Integration with Systems Biology and Computational Modeling Approaches
Modern drug discovery increasingly relies on systems biology and computational modeling to understand complex biological processes and predict molecular interactions. nih.gov
Systems Biology: This approach provides a holistic view of the biological effects of a compound by integrating data from genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.net For natural products like phenolic compounds, systems biology can help elucidate mechanisms of action without the bias of target-directed assays, potentially revealing new therapeutic applications. nih.govfrontiersin.org Applying these "omics" technologies to cells treated with Caffeic acid-pYEEIE (TFA) could provide a comprehensive map of the cellular pathways affected by Lck SH2 inhibition.
Computational Modeling: Predicting peptide-protein interactions is a significant challenge due to the flexibility of peptides. nih.govfrontiersin.org Computational methods are crucial for modeling these interactions and guiding the design of new inhibitors. nih.gov Techniques such as molecular docking, molecular dynamics simulations, and free energy calculations are used to predict the binding conformation and affinity of peptides to their protein targets. nih.govfrontiersin.orgresearchgate.net These tools can be used to model the interaction between Caffeic acid-pYEEIE (TFA) and the Lck SH2 domain, providing insights for designing more potent and selective analogs. mdpi.com
The integration of these advanced computational and systems-level approaches will be instrumental in accelerating the research and development of Caffeic acid-pYEEIE (TFA) and its future derivatives.
Role of Caffeic Acid-pYEEIE (TFA) as a Biochemical Tool in Kinase and SH2 Domain Research
The primary and most established role of Caffeic acid-pYEEIE (TFA) is as a specialized biochemical tool for studying intracellular signaling pathways. Its specificity as a non-phosphopeptide inhibitor of the Lck SH2 domain makes it valuable for dissecting the function of this particular protein-protein interaction.
SH2 domains are critical for signal transduction, and developing specific inhibitors is a major goal for both therapeutic and research purposes. rsc.orgresearchgate.netingentaconnect.com Caffeic acid-pYEEIE (TFA) can be used in vitro and potentially in cell-based assays to:
Probe Lck Function: By specifically blocking the Lck SH2 domain, researchers can investigate the downstream consequences of this inhibition on T-cell activation, cytokine production, and other cellular processes. nih.govnih.gov
Validate Lck as a Drug Target: The use of specific inhibitors like Caffeic acid-pYEEIE (TFA) helps to validate the Lck SH2 domain as a viable target for therapeutic intervention in various diseases. benthamscience.comnih.gov
Study SH2 Domain Specificity: Comparing the effects of Caffeic acid-pYEEIE (TFA) with other SH2 domain inhibitors can provide insights into the specific roles of different SH2-containing proteins in a signaling network. researchgate.netaacrjournals.org
The availability of specific chemical probes like Caffeic acid-pYEEIE (TFA) is essential for advancing our understanding of the complex regulatory networks governed by protein kinases and their associated domains.
Q & A
Q. How can researchers optimize cellular uptake of Caffeic acid-pYEEIE (TFA) in primary immune cells with low permeability?
- Methodological Answer :
- Delivery enhancers : Use cell-penetrating peptides (CPPs) or lipid-based transfection reagents.
- Electroporation : Optimize voltage and pulse duration for minimal cytotoxicity.
- Validation : Confirm intracellular delivery via fluorescent tagging (e.g., FITC conjugation) and confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
